molecular formula C20H16O3 B1285354 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 111153-16-3

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1285354
M. Wt: 304.3 g/mol
InChI Key: KUDDIVFYPCPVPX-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a compound that can be associated with biphenyl structures, which are often used in the synthesis of various organic molecules. The presence of the benzyloxy group and the carboxylic acid moiety suggests that this compound could be an intermediate or a final product in synthetic organic chemistry, particularly in the creation of molecules with potential pharmacological activities.

Synthesis Analysis

The synthesis of related biphenyl carboxylic acids has been reported in the literature. For instance, the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could be analogous to the synthesis of 4'-hydroxy-4-biphenylcarboxylic acid, which was achieved from 4-hydroxybiphenyl through a series of reactions including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis, with an overall yield of 57.8% . This suggests that a similar synthetic route could be employed for the synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, with the benzyloxy group being introduced through a benzylation step.

Molecular Structure Analysis

The molecular structure of biphenyl carboxylic acid derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized by IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction (XRD), and elemental analysis . These techniques could similarly be applied to determine the molecular structure of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, ensuring the correct placement of functional groups and overall molecular geometry.

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions. For instance, the reaction of 2'-substituted biphenyl-2-carboxylic acids with lead tetra-acetate in refluxing benzene solution leads to the formation of 3,4-benzocoumarin . This indicates that 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid could also participate in cyclization reactions under certain conditions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acids and their derivatives can be influenced by the substituents on the biphenyl system. For example, the solubility, melting point, and reactivity can be altered by the presence of electron-donating or electron-withdrawing groups. The benzyloxy group in 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is likely to affect its physical properties, such as solubility in organic solvents, which could be beneficial in the context of pharmaceutical formulation . Additionally, the carboxylic acid group could allow for further chemical transformations, such as the formation of amides or esters, which are common functionalities in drug molecules.

Scientific Research Applications

1. Pharmaceutical Applications

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have shown promise in the field of pharmaceuticals. For instance, biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017). This suggests potential use in treatments for conditions related to enzyme tyrosinase.

2. Liquid Crystalline Phases

Research has revealed that 4-benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyls, a class of molecules related to 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to their ability to segregate hydrophilic regions from all-aromatic segments, a property that could be useful in material sciences and engineering (Kölbel, Tschierske, & Diele, 1998).

3. Chemical Synthesis

A variety of biphenyl 4-carboxylic acid derivatives have been synthesized for various applications. These compounds have been characterized using elemental analysis and spectroscopic techniques, indicating their potential in chemical synthesis and as intermediates in the production of pharmacologically active compounds (Patel, Malik, & Bhatt, 2009).

4. Luminescent Properties in Coordination Compounds

4-Benzyloxy benzoic acid derivatives have been used to synthesize lanthanide coordination compounds. These compounds exhibit varying luminescent properties based on electron-withdrawing or electron-donating groups, indicating potential applications in photophysical and luminescence-based technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

5. Analytical Chemistry

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid derivatives have been employed in the development of fluorescent molecular probes. These probes are capable of detecting photooxidants generated by dissolved organic matter, indicating their potential use in environmental monitoring and analytical chemistry (Lin, Grandbois, & McNeill, 2017).

Safety And Hazards

For safety and hazards, it’s always important to refer to the Safety Data Sheet (SDS) of the specific compound. As an example, the SDS for Biphenyl indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDIVFYPCPVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563542
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

CAS RN

111153-16-3
Record name 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4'-hydroxy 4-biphenylcarboxylic acid (5.0 g) was added to a stirred suspension of sodium hydride (60% w/w dispersion in mineral oil, 2.34 g) in dry dimethylformamide (45 ml) whilst maintaining the temperature of the reaction mixture below 10° C. The reaction mixture was stirred at 10° C. for 20 minutes. A solution of benzyl bromide (8.4 g) in dry dimethylformamide (10 ml) was added over a period of 10 minutes. The reaction mixture was stirred at 70° C. for 2 hours and the mixture was then poured into cold water (900 ml) to precipitate a solid. The solid was collected by filtration, washed with water (3×200 ml) and added to a mixture of 2M aqueous sodium hydroxide solution (100 ml) and ethanol (100 ml). The mixture was stirred at 100° C. for 12 hours. The ethanol was removed by evaporation and the aqueous residue taken to pH 1.0 by the addition of 12M aqueous hydrochloric acid solution to precipitate a solid. The solid was collected by filtration, washed with water (3×100 ml), ethyl acetate (3×100 ml) and dried to give 4'-benzyloxy-4-biphenylcarboxylic acid (100% yield) as a colourless solid, m.p. >300° C.; m/z 304 (M).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Finko, AS Saakian, VS Bezborodov… - Russian Journal of …, 2023 - Springer
The conversion of hydroxy polyphenylene derivatives into the corresponding thiols was studied with a view to explore the possibility to create new anisotropic nanocomposites based on …
Number of citations: 0 link.springer.com

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